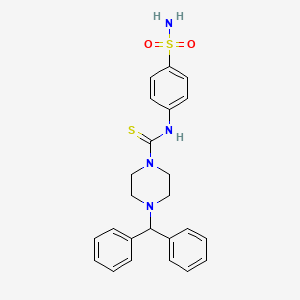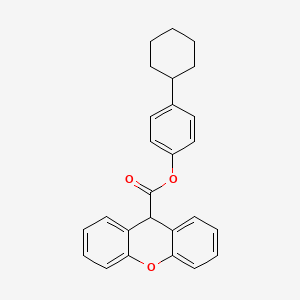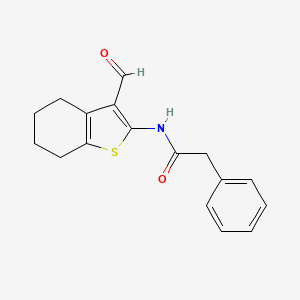![molecular formula C19H25N3OS B10864076 1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10864076.png)
1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiourea group, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea typically involves the reaction of 4-(Phenylamino)aniline with 3-(propan-2-yloxy)propyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or disrupt biological pathways. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea
- 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione
Uniqueness
1-[4-(Phenylamino)phenyl]-3-[3-(propan-2-yloxy)propyl]thiourea is unique due to the presence of both phenylamino and propan-2-yloxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25N3OS |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-3-(3-propan-2-yloxypropyl)thiourea |
InChI |
InChI=1S/C19H25N3OS/c1-15(2)23-14-6-13-20-19(24)22-18-11-9-17(10-12-18)21-16-7-4-3-5-8-16/h3-5,7-12,15,21H,6,13-14H2,1-2H3,(H2,20,22,24) |
InChI Key |
FKPPMQSGUHTPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Benzotriazin-4(3H)-one, 3-[[(2-methyl-8-quinolinyl)oxy]methyl]-](/img/structure/B10863993.png)
![4-(3-ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10863997.png)
![3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide](/img/structure/B10864005.png)
![4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10864008.png)
![3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10864023.png)



![1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea](/img/structure/B10864081.png)


![3-(2-furyl)-11-phenyl-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864097.png)
![dimethyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,4-dicarboxylate](/img/structure/B10864105.png)
![4-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10864106.png)
